Sulfur monochloride
Description
Historical Trajectory and Seminal Discoveries in Sulfur Monochloride Chemistry
The history of sulfur and its compounds is deeply intertwined with the development of human civilization. Ancient civilizations utilized sulfur for various purposes, including bleaching, fumigation, and as a component in early pyrotechnics usgs.govgeorgiagulfsulfur.comguildsomm.com. While the precise date of this compound's initial synthesis or discovery is not definitively pinpointed in historical records, its chemical properties and applications became more understood as chemistry evolved into a formal scientific discipline.
Early chemical investigations into sulfur chlorides, including this compound, led to significant reactions and industrial applications. For instance, the compound has been historically employed in the vulcanization of rubber, a process that enhances the durability and elasticity of natural and synthetic rubbers nouryon.comlanxess.comnih.govwikipedia.org. Its utility extended to the preparation of lubricant additives, particularly for extreme pressure applications, by reacting it with phenols nouryon.comnouryon.comlanxess.com. Furthermore, this compound found its way into the synthesis of dyes, insecticides, and synthetic fibers, underscoring its early industrial importance nouryon.comnouryon.comwikipedia.org. The Herz reaction, which involves the reaction of anilines with this compound to form benzodithiazolium salts, represents a notable chemical transformation that has been historically significant for the synthesis of certain dyes wikipedia.orgresearchgate.net.
Contemporary Relevance and Interdisciplinary Significance of this compound in Advanced Research
In contemporary scientific research and industrial applications, this compound continues to be a compound of considerable interest due to its versatile reactivity and its role as a precursor to advanced materials. Its significance spans multiple disciplines, including polymer science, materials science, semiconductor technology, and even the nuclear industry.
Polymer Science and Advanced Materials: A major area of current research involves the use of this compound in novel polymerization techniques, notably "sulfenyl chloride inverse vulcanization" researchgate.netnsf.govresearchgate.netacs.orgnih.govresearchgate.net. This process utilizes S₂Cl₂ as a reactive monomer feedstock derived from elemental sulfur to create polymers with unique properties. These include soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with enhanced synthetic precision compared to traditional methods researchgate.netnsf.govresearchgate.net. Specifically, S₂Cl₂ has been instrumental in developing new classes of thiol-free, optically transparent thermosets with high refractive indices, low birefringence, and excellent processability, making them suitable for optical components like lenses and for infrared optics and photonics researchgate.netacs.orgarizona.edu. Polymers derived from the reaction of S₂Cl₂ with amines, such as poly(phenyldiamino)disulfides, are also being explored for applications as electrode materials and chemical sensors arizona.edu.
Chemical Synthesis and Industrial Applications: Beyond polymer science, this compound remains a key intermediate in the synthesis of various industrial chemicals. It is used in the preparation of additives for extreme pressure lubricants and as vulcanizing agents for rubber nouryon.comnouryon.comlanxess.com. Its role in the synthesis of pharmaceuticals, dyes, and insecticides persists, highlighting its continued importance in fine chemical manufacturing nouryon.comnouryon.com.
Semiconductor and Nuclear Industries: In the realm of semiconductor technology, this compound has been investigated for its role in the passivation of n-GaAs semiconductor surfaces, influencing their electronic properties researchgate.net. Furthermore, its application in advanced chlorination processes for recycling materials like aluminum and zirconium alloys in the nuclear industry is an area of active research, with studies examining the effects of ionizing radiation on its performance in these processes researchgate.netosti.govosti.gov. The compound is also a precursor in the synthesis of thiazyl trifluoride, a potential eco-friendly alternative to SF₆ for electrical insulation in high-voltage power networks rsc.org.
The interdisciplinary nature of this compound's applications is evident in how its chemistry bridges fundamental organic and inorganic synthesis with materials science, optics, electronics, and specialized industrial processes. The development of novel polymers with tailored optical properties, for instance, integrates chemical synthesis with the demands of optical engineering and device fabrication. Similarly, its use in semiconductor passivation and nuclear material recycling showcases its relevance across chemistry, physics, and engineering disciplines. This broad impact underscores the compound's enduring and expanding significance in scientific and technological advancements.
Physical and Chemical Properties of this compound
This compound (S₂Cl₂) exhibits a range of characteristic physical and chemical properties that dictate its behavior and applications.
| Property | Value | Source(s) |
| Chemical Formula | S₂Cl₂ | nouryon.comosha.govmicrokat.grcymitquimica.comnoaa.govwikipedia.org |
| Molecular Weight | 135.03 g/mol | osha.govmicrokat.grnoaa.govnoaa.gov |
| Appearance | Yellowish to red oily, fuming liquid | lanxess.comosha.govmicrokat.grnih.govcymitquimica.comnoaa.gov |
| Odor | Pungent, nauseating, irritating, penetrating | lanxess.comosha.govmicrokat.grcymitquimica.comnoaa.gov |
| Melting Point | -76 °C (-105 °F) to -77 °C (-106.6 °F) | nouryon.commicrokat.grnoaa.govnoaa.govchemservice.com |
| Boiling Point | 138 °C (280.4 °F) at 1 atm | nouryon.comlanxess.commicrokat.grnoaa.govnoaa.govchemservice.com |
| Density (liquid, 20°C) | 1.680-1.687 g/cm³ (14.0-14.1 lb/gal) | nouryon.commicrokat.grnoaa.govchemservice.com |
| Flash Point (Closed Cup) | 130 °C (266 °F) | nouryon.comnoaa.govchemservice.com |
| Flash Point (Open Cup) | 130 °C (266 °F) / 245 °F (118.3 °C) | nouryon.comnoaa.govnoaa.govchemservice.com |
| Vapor Pressure (0°C) | 3.6 mm Hg | nouryon.com |
| Vapor Pressure (37.8°C) | 26.0 mm Hg | nouryon.com |
| Vapor Pressure (25°C) | 7 mmHg | microkat.grnoaa.gov |
| Vapor Density (air=1) | 4.66 | microkat.gr |
| Solubility in Water | Decomposes violently | lanxess.comosha.govmicrokat.grnoaa.govchemservice.com |
| Autoignition Temperature | 453 °F | noaa.govnoaa.gov |
| Refractive Index (20°C) | 1.67 | microkat.gr |
List of Compounds Mentioned:
this compound (S₂Cl₂)
Sulfur dichloride (SCl₂)
Elemental sulfur (S₈)
Chlorine (Cl₂)
Hydrogen chloride (HCl)
Sulfur dioxide (SO₂)
Sulfuric acid (H₂SO₄)
Thionyl chloride (SOCl₂)
Sulfuryl chloride
Chlorosulfuric acid
Sulfur hexafluoride (SF₆)
Thiazyl trifluoride (NSF₃)
Ammonia (NH₃)
Ethylene (B1197577) (H₂C=CH₂)
Benzene (C₆H₆)
Aluminum chloride (AlCl₃)
Diphenyl sulfide (B99878) ((C₆H₅)₂S)
Anilines
Sodium hydroxide (B78521) (NaOH)
1,2,3-Benzodithiazolium chloride
Ortho-aminothiophenolates
Thioindigo dyes
Mustard gas (Bis(2-chloroethyl)sulfide)
Hydrogen sulfide (H₂S)
Polysulfanes (H₂S₄)
Tetrasulfur tetranitride (S₄N₄)
Heptathiazine (S₇NH)
Allylic monomers
Allyl glycidyl (B131873) ether
Disulfide methacrylate (B99206) resin (DSMR)
Potassium metabisulphite (K₂S₂O₅)
Sodium sulfide
Ammonium sulfide
Carbon tetrachloride (CCl₄)
Aluminum alloy 6061 (AA6061-T6)
Zirconium-based materials
Zirconium tetrachloride (ZrCl₄)
Thiourea
Thioamides
Dithiocarbamates
Xanthates
Thioethers
Thioesters
Sulfenamides
Sulfinamides
Sulfonamides
Polysulfides
Polyhalodisulfides
Poly(phenyldiamino)disulfides
Poly(trisulfides)
Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs)
Gallium arsenide (GaAs)
Sodium peroxide
Chromyl chloride
Phosphorus trioxide
Tin
Antimony
Antimony sulfide
Arsenic sulfide
Mercury oxide
Potassium
Dimethyl sulfoxide (B87167) (DMSO)
AgF₂
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfanyl thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJSXABGXMUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(SCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Cl2, Cl2S2 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
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| Record name | SULFUR MONOCHLORIDE | |
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| Record name | Disulfur dichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042427 | |
| Record name | Sulfur monochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |
| Record name | SULFUR MONOCHLORIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sulfur chloride (S2Cl2) | |
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| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sulfur monochloride | |
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Boiling Point |
280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |
| Record name | SULFUR MONOCHLORIDE | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SULFUR MONOCHLORIDE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Sulfur monochloride | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |
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| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SULFUR MONOCHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |
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Vapor Pressure |
7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |
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Impurities |
... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |
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Color/Form |
Light amber to yellowish red oily liquid | |
CAS No. |
12771-08-3; 10025-67-9, 10025-67-9 | |
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Melting Point |
-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F | |
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Elucidation of Reaction Mechanisms and Diverse Chemical Reactivity of Sulfur Monochloride
Sulfur Monochloride as an Electrophilic Reagent in Organic Transformations
A significant aspect of this compound's reactivity is its electrophilic nature, which is central to its role in synthesizing a wide array of sulfur-containing heterocyclic compounds. researchgate.netosi.lv The molecule's structure, Cl-S-S-Cl, features polar sulfur-chlorine bonds, rendering the sulfur atoms susceptible to attack by nucleophiles. This property allows S₂Cl₂ to act as a reactive electrophile in numerous organic reactions. researchgate.net
The synthesis of sulfur-containing heterocycles often involves the reaction of this compound with organic molecules possessing multiple nucleophilic centers. researchgate.net For instance, aromatic and heteroaromatic ortho-diamines react with S₂Cl₂ to yield fused 1,2,5-thiadiazoles in good to high yields. researchgate.net Similarly, it is instrumental in the cyclization of various organic molecules to form rings such as 1,2-dithiols, 1,2,3-dithiazoles, 1,2,5-thiadiazoles, and even more complex systems like 1,2,3,4,5-pentathiepines. researchgate.netosi.lv
A classic example of its electrophilic character is the Herz reaction, where anilines react with this compound to form 1,2,3-benzodithiazolium salts. wikipedia.org These salts are valuable intermediates for producing thioindigo dyes. wikipedia.org The reaction conditions, including the choice of solvent, base, and temperature, play a critical role in directing the outcome and yield of these cyclization reactions. researchgate.netresearchgate.net The interaction of S₂Cl₂ with organic bases like pyridine (B92270) or 1,4-diazabicyclooctane (DABCO) can form ionic complexes, which may exhibit different reactivity compared to S₂Cl₂ alone. researchgate.net
Table 1: Examples of Heterocycle Synthesis using this compound as an Electrophile
| Starting Material | Resulting Heterocycle | Reference |
|---|---|---|
| Aromatic o-diamines | Fused 1,2,5-Thiadiazoles | researchgate.net |
| Anilines | 1,2,3-Benzodithiazolium salts (Herz Reaction) | wikipedia.org |
| Substituted Acetoximes | 1,2,3-Dithiazolium salts | researchgate.net |
| Cyclic Oximes | Fused 1,2,3-Dithiazoles | researchgate.net |
| 1,3,5-Trithianes | 1,2,4-Trithiolanes | researchgate.net |
Oxidative Properties of this compound in Chemical Reactions
Beyond its role as a sulfurating and electrophilic agent, this compound can also function as an oxidizing agent. researchgate.netresearchgate.net In certain reactions, it facilitates transformations that result in products without incorporating additional sulfur atoms. researchgate.net This oxidative capacity is often coupled with its chlorinating properties. researchgate.net For example, S₂Cl₂ is known to be a powerful agent for the chlorination of aromatic and heteroaromatic compounds. researchgate.net
The decomposition of this compound upon heating or in the presence of water yields toxic and corrosive fumes, including sulfur oxides, which highlights the redox chemistry involved. itcilo.orginchem.org It can react violently with oxidizing agents, and its reaction with compounds like dimethyl sulfoxide (B87167) is particularly vigorous. noaa.gov In some synthetic contexts, the primary role of S₂Cl₂ is to induce cyclization or other transformations through an oxidative pathway, where it acts as a formal acceptor of electrons or hydrogen atoms, rather than a source of sulfur atoms for the final product. researchgate.netresearchgate.net
Sulfurating Capabilities and Mechanisms of Sulfur Atom Transfer
The most prominent and widely utilized property of this compound is its ability to act as a sulfurating agent, making it a key reagent for introducing sulfur atoms into organic and inorganic molecules. nouryon.comnouryon.comresearchgate.net It is considered one of the best sulfur transfer reagents in chemistry. researchgate.net A unique feature of S₂Cl₂ is its capacity to transfer not just a single sulfur atom or a disulfide bridge, but also chains of three, four, five, or even more sulfur atoms, depending on the reaction conditions and the stability of the resulting products. researchgate.net This versatility arises from its ability to form dichloropolysulfanes (SₓCl₂) in solution, which can then act as the sulfurating species. wikipedia.org
The mechanism of sulfur transfer is intrinsically linked to the electrophilic nature of the sulfur atoms in the S₂Cl₂ molecule. The reaction typically proceeds via nucleophilic attack on a sulfur atom by a substrate, leading to the displacement of a chloride ion and the formation of a new carbon-sulfur or heteroatom-sulfur bond. Subsequent intramolecular or intermolecular reactions can then lead to cyclization or the formation of polysulfide linkages.
The scope of its sulfurating ability is vast, leading to the synthesis of numerous heterocyclic systems, including:
1,2,5-Thiadiazoles from o-diamines. researchgate.net
1,2-Dithiols and 1,2,3-Dithiazoles . researchgate.net
1,2,3,4,5-Pentathiepines and 1,2,3,4,5,6,7-Heptathiocanes . researchgate.netosi.lv
The precise outcome of a sulfurating reaction is highly dependent on factors such as the stoichiometry of the reactants, the solvent, the temperature, and the base used. osi.lv
Free Radical Mechanisms Initiated by this compound
While many reactions of this compound are ionic, it can also initiate free-radical chain reactions, particularly under photochemical conditions. cdnsciencepub.comgoogle.com The photolysis of S₂Cl₂ with saturated aliphatic hydrocarbons provides a pathway to functionalize otherwise inert C-H bonds, yielding a mixture of chlorinated and sulfur-containing products. cdnsciencepub.comscilit.com
The formation of alkyl chlorides from the reaction of S₂Cl₂ with alkanes proceeds through a free-radical substitution mechanism. cdnsciencepub.com The process is initiated by the photochemical cleavage of a sulfur-chlorine or sulfur-sulfur bond, which generates chlorine and/or sulfur-containing radicals. The key propagation step involves a chlorine atom abstracting a hydrogen atom from the alkane (R-H) to form hydrogen chloride and an alkyl radical (R•). cdnsciencepub.comgoogle.com
Propagation Steps for Alkyl Chloride Formation:
Hydrogen Abstraction: R-H + Cl• → R• + HCl
Chlorine Transfer: R• + Cl-S-S-Cl → R-Cl + •S-S-Cl
The selectivity in hydrogen atom abstraction is the same for reactions with this compound as for those with molecular chlorine, suggesting that the chlorine atom is the primary species responsible for this step. google.com
In parallel to alkyl chloride formation, the alkyl radical (R•) can also attack the this compound molecule to form new carbon-sulfur bonds, leading to di- and polysulfides. cdnsciencepub.com This pathway is a major contributor to the product mixture. The initial product is often an alkylthiosulfenyl chloride (RSSCl), which can undergo further reactions. google.com
Proposed Propagation Steps for Sulfide (B99878) Formation:
Hydrogen Abstraction: R-H + Cl• → R• + HCl
Sulfur Attack: R• + Cl-S-S-Cl → R-S-S-Cl + Cl•
Further Reaction/Substitution: The alkylthiosulfenyl chloride can react further or with other radicals to form various dialkyl di- and polysulfides (R-Sₓ-R).
The final product mixture from these photoinitiated reactions typically contains alkyl chlorides, dialkyl polysulfides, hydrogen chloride, and elemental sulfur. cdnsciencepub.comgoogle.com
Table 2: Products from the Photochemical Reaction of S₂Cl₂ with Hydrocarbons
Illustrative product distribution from the photolysis of this compound with various saturated hydrocarbons. The major sulfur-containing products are di- and polysulfides. cdnsciencepub.com
| Hydrocarbon Substrate | Primary Products | Reaction Type |
|---|---|---|
| Cyclohexane | Chlorocyclohexane, Dicyclohexyl polysulfides | Free Radical Substitution |
| Butane | 1-Chlorobutane, 2-Chlorobutane, Dibutyl polysulfides | Free Radical Substitution |
| Isobutane | tert-Butyl chloride, Isobutyl chloride, Di-isobutyl polysulfides | Free Radical Substitution |
The initiation of the free-radical reactions of this compound requires an external energy source, typically ultraviolet or visible light (photolysis). cdnsciencepub.com This photochemical activation provides the energy needed to induce homolytic cleavage of the covalent bonds within the S₂Cl₂ molecule, generating the initial radicals that start the chain reaction.
Initiation Step: Cl-S-S-Cl + hν (light) → Cl• + •S-S-Cl and/or 2 •S-Cl
The reaction can be visually monitored; the initial pale yellow color of the this compound solution deepens upon irradiation and then fades as the reaction proceeds to completion and the active chlorine is consumed. cdnsciencepub.com Experiments are often carried out by irradiating the reactants in a static system with tungsten lamps until all the active halogen is consumed. cdnsciencepub.com This photochemical method provides a simple, albeit not always high-yielding, route to forming carbon-sulfur bonds and synthesizing alkyl mercaptans after a subsequent reduction step. cdnsciencepub.com
Complex Formation of this compound with Organic Bases and Subsequent Reactivity Modulation
This compound (S₂Cl₂) exhibits a significant alteration in its chemical reactivity upon the formation of complexes with various organic bases. This modulation of reactivity is pivotal in synthetic chemistry, enabling selective transformations that are otherwise difficult to achieve with this compound alone. The nature of the organic base, solvent, and reaction temperature are critical factors that dictate the structure of the resulting complexes and, consequently, their reactivity profile.
Recent studies have highlighted that nitrogenous organic bases, such as tertiary amines, readily interact with this compound to form reactive, and in some cases, ionic complexes. researchgate.net A noteworthy example is the complex formed with 1,4-diazabicyclo[2.2.2]octane (DABCO). An equilibrated equimolecular mixture of S₂Cl₂ and DABCO has been utilized in the synthesis of pentathiepinopyrroles from N-substituted 2,5-dimethylpyrroles. researchgate.net This complex demonstrates a distinct reactivity pattern compared to the sequential addition of the reagents, underscoring the role of the pre-formed complex in directing the reaction pathway. researchgate.net
The use of N,N-dimethylformamide (DMF) as a solvent is also common in reactions involving this compound, particularly in the synthesis of fused 1,2,5-thiadiazoles from aromatic and heteroaromatic o-diamines. researchgate.net While often acting as a polar solvent, DMF can also play a more direct role in modulating reactivity. In reactions with other sulfur chlorides, such as thionyl chloride (SOCl₂), DMF is known to form a highly reactive Vilsmeier-Haack type reagent, which acts as the active species. chemicalforums.com This suggests that a similar interaction between S₂Cl₂ and DMF could lead to the formation of a reactive complex, thereby influencing the course of the reaction.
Similarly, N,N-dimethylacetamide (DMAc) has been employed as a solvent in reactions involving elemental sulfur and thiocarboxylate ions, indicating its compatibility and potential interaction with sulfur species. rsc.org Although detailed studies on the specific complex formation between S₂Cl₂ and DMAc are not extensively documented, its nature as a polar, aprotic solvent suggests it can influence the reactivity of electrophilic species like this compound. wikipedia.orgacs.org
The modulation of this compound's reactivity through complexation with organic bases allows for a more controlled and selective introduction of sulfur atoms into organic molecules. This has been instrumental in the synthesis of a wide array of sulfur-containing heterocyclic compounds. researchgate.net The choice of the organic base is therefore a crucial parameter for chemists to fine-tune the reactivity of this compound and achieve desired synthetic outcomes.
Thermochemical and Kinetic Studies of this compound Reactions
Many reactions involving this compound are characterized by their exothermic nature. The formation of this compound from the partial chlorination of elemental sulfur is itself an exothermic process. wikipedia.org The subsequent reaction of this compound with excess chlorine to form sulfur dichloride is also accompanied by the release of heat. wikipedia.org
The thermochemical properties of this compound are crucial for understanding and controlling its reactivity. The standard enthalpy of formation provides a quantitative measure of its stability.
Standard Enthalpy of Formation for this compound and Related Compounds
| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |
|---|---|---|---|
| This compound | S₂Cl₂ | Gas | -16.74 nist.gov |
The enthalpy of reaction (ΔH) for several key reactions involving this compound has been determined, providing insight into the energy changes that occur during these transformations.
Enthalpy of Reaction for Selected this compound Reactions
| Reaction | Enthalpy of Reaction (ΔH) (kJ/mol) |
|---|---|
| S₈ + 4Cl₂ → 4S₂Cl₂ | -58.2 wikipedia.org |
| S₂Cl₂ + Cl₂ ⇌ 2SCl₂ | -40.6 wikipedia.org |
In practical applications, the exothermicity of this compound reactions is a significant consideration. For instance, in the chlorination of aluminum alloys, an additional, dose-dependent exothermic process is observed, which is attributed to reactions involving sulfur dichloride, a radiolysis product of this compound. inl.gov This highlights the importance of careful temperature control in processes utilizing this compound to prevent runaway reactions and ensure process safety.
A comprehensive search of scientific literature did not yield specific examples of dilatometric and gelation methods being applied to the study of this compound reaction kinetics.
Dilatometry is a technique that measures volume changes in a material as a function of temperature. It is often employed to study phase transitions in materials like steels. researchgate.net Gelation methods are typically used to study the kinetics of polymerization, where the formation of a gel indicates a certain extent of reaction. These methods are particularly relevant in the study of polymer electrolytes for applications such as lithium-sulfur batteries. acs.org
While kinetic studies of reactions involving sulfur compounds are prevalent, particularly in the context of hydrodesulfurization and the development of sulfur-containing polymers and batteries, the application of dilatometric and gelation techniques specifically for this compound reactions is not well-documented in the available literature. ucl.ac.uknih.gov Kinetic analyses of this compound reactions are more commonly conducted using other methods, such as spectroscopic techniques to monitor the concentration of reactants and products over time. ed.ac.uk
Advanced Applications of Sulfur Monochloride in Organic and Inorganic Synthesis
Synthesis of Symmetrical and Functionalized Disulfides
Disulfides (R-S-S-R) are a class of sulfur compounds with widespread applications in biochemistry, materials science, and industry, often serving as cross-linking agents or components in biologically active molecules. Sulfur monochloride offers efficient routes for their synthesis. sigmaaldrich.comoup.comacs.orgresearchgate.netthieme-connect.deresearchgate.net
Catalytic Approaches for Disulfide Formation (e.g., Kaolinitic Clay Catalysis)
Heterogeneous catalysis, particularly using acidic clays (B1170129) like kaolinitic clay, provides an environmentally friendly and efficient method for synthesizing symmetrical disulfides from aromatic compounds and this compound. This approach involves reacting arenes with S₂Cl₂ in the presence of kaolinitic clay as a catalyst, typically in a solvent like ethylene (B1197577) dichloride at room temperature or under reflux. The clay acts as both a Lewis and Brønsted acid catalyst, facilitating the reaction with high yields of symmetrical 4,4'-disulfides, with only minor amounts of trisulfides formed. This method is advantageous due to its mild conditions, high yields, regioselectivity for 4,4'-disulfides, and the reusability of the catalyst. oup.comacs.org
Table 1: Kaolinitic Clay Catalyzed Synthesis of Symmetrical Disulfides
| Entry | Substrate | Product | Disulfide Yield (%) | Trisulfide Yield (%) | Reaction Conditions |
| 1 | Benzene | Diphenyl disulfide | 70 | 15 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 2 | Toluene | 4,4'-Ditolyl disulfide | 65 | 10 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 3 | Chlorobenzene | 4,4'-Dichlorophenyl disulfide | 76 | 10 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 4 | Naphthalene | 2,2'-Dinaphthyl disulfide | 75 | 15 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 5 | Anisole | 4,4'-Dimethoxyphenyl disulfide | 78 | 5 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 6 | Biphenyl | 4,4'-Bis(biphenyl) disulfide | 68 | 10 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 7 | Anthracene | 2,2'-Dianthracenyl disulfide | 68 | 10 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 8 | Thiophene | 2,2'-Dithienyl disulfide | 80 | - | Kaolinitic clay, ethylene dichloride, reflux, 2h |
| 9 | Cyclohexene | 2,2'-Dichlorodicyclohexyl disulfide | 80 | 1 | Kaolinitic clay, ethylene dichloride, reflux, 2h |
Note: Yields are approximate and reported from the cited literature. Reactions were performed at room temperature or reflux, with catalyst loading typically 5% w/w. oup.com
Direct Preparation from Organometallic Reagents
This compound is an effective reagent for the direct synthesis of functionalized aryl and heteroaryl disulfides from organometallic precursors, particularly zinc organometallics. These zinc reagents are typically prepared via transmetalation from magnesium or lithium reagents with zinc bromide. This method allows for the introduction of sulfur-sulfur bonds directly into complex organic frameworks, preserving sensitive functional groups. sigmaaldrich.comresearchgate.net
Table 2: Synthesis of Disulfides from Organometallic Reagents using this compound
| Organometallic Precursor | This compound (S₂Cl₂) | Product Type | Yield Range | Notes |
| Aryl/Heteroaryl Zinc | Stoichiometric | Aryl/Heteroaryl Disulfides | High | Prepared via transmetalation from Li/Mg reagents; tolerates functional groups |
| Organoborates | Stoichiometric | Disulfides | Moderate to High | Potassium phenyltrifluoroborate shows good reactivity (85%) |
Note: Specific reaction conditions and yields vary depending on the substrate and precise methodology. researchgate.netmdma.ch
Formation of Diverse Sulfur-Containing Heterocyclic Compounds
This compound is a cornerstone reagent in the synthesis of a wide array of sulfur-containing heterocycles, often through cascade reactions involving simple organic substrates. Its ability to incorporate one, two, three, four, five, or even more sulfur atoms into cyclic structures makes it exceptionally valuable. The precise outcome is highly dependent on reaction conditions, including temperature, solvent, and the presence of bases or catalysts. mathnet.ruresearchgate.netresearchgate.netarkat-usa.orgmdpi.commathnet.ruchim.itresearchgate.netresearchgate.net
Synthesis of 1,2-Dithioles
1,2-Dithioles are a significant class of sulfur heterocycles with diverse biological activities and applications. This compound is instrumental in their synthesis, often reacting with activated C-H bonds, nitrile, imino groups, or tertiary amines. For instance, reactions involving tertiary amines and S₂Cl₂ can lead to the formation of 1,2-dithioles, sometimes via intermediate 1,2-dithiolium salts. mathnet.ruresearchgate.netarkat-usa.orgmdpi.comchim.itacs.orgumich.edudntb.gov.ua
Production of 1,2,3,4,5-Pentathiepins
Pentathiepins, cyclic compounds containing a chain of five sulfur atoms, are also accessible through reactions involving this compound. These syntheses often involve cascade transformations of acyclic precursors, where S₂Cl₂ acts as a sulfur transfer agent to construct the polysulfide chain within the heterocyclic ring. mathnet.ruresearchgate.netresearchgate.netarkat-usa.orgchim.itresearchgate.net
Methodologies for 1,2,3-Dithiazoles and Their Fused Systems
1,2,3-Dithiazoles and their fused derivatives represent another important class of sulfur-nitrogen heterocycles synthesized using this compound. Reactions with oximes, particularly cyclic oximes, in the presence of bases like pyridine (B92270), can lead to the formation of fused 1,2,3-dithiazoles. These reactions can be regioselective and may involve chlorination of the carbocyclic moieties. mathnet.ruresearchgate.netresearchgate.netmathnet.ruresearchgate.net
Table 3: Examples of Heterocyclic Synthesis Using this compound
| Heterocycle Class | Key Starting Materials/Reactions | Role of S₂Cl₂ | Representative Products/Systems | References |
| 1,2-Dithioles | Activated C-H bonds, Nitrile groups, Imino groups, Tertiary amines | Sulfur transfer, Cyclization | 1,2-dithiole-3-thiones, fused 1,2-dithioles | mathnet.ruarkat-usa.orgmdpi.comacs.orgumich.edu |
| 1,2,3,4,5-Pentathiepins | Acyclic precursors with specific functional groups | Polysulfide chain formation, Cyclization | Fused 1,2,3,4,5-pentathiepins (e.g., thienopentathiepins) | mathnet.ruresearchgate.netresearchgate.netarkat-usa.orgresearchgate.net |
| 1,2,3-Dithiazoles | Oximes (cyclic and acyclic), Amidoximes | Sulfur transfer, Cyclization, N-S bond formation | 1,2,3-dithiazolium salts, 1,2,3-dithiazole-5-ones, 1,2,3-dithiazoles fused with carbocycles | mathnet.ruresearchgate.netresearchgate.netmathnet.ruresearchgate.net |
| 1,2,5-Thiadiazoles | 1,2-Diamines, 1,2-Oxadiazoles, 1,2-Selenadiazoles, Dioximes | Sulfur incorporation, Ring transformation | 1,2,5-thiadiazoles, 2-oxides of thiadiazoles | researchgate.netijnrd.org |
| 1,4-Thiazines | Various organic substrates | Sulfur and/or nitrogen incorporation, Cyclization | 1,4-thiazines | researchgate.netarkat-usa.orgchim.it |
Compound Name Table:
this compound (S₂Cl₂)
Disulfides
1,2-Dithioles
1,2,3,4,5-Pentathiepins
1,2,3-Dithiazoles
1,4-Thiazines
1,2,5-Thiadiazoles
Diphenyl disulfide
4,4'-Ditolyl disulfide
4,4'-Dichlorophenyl disulfide
2,2'-Dinaphthyl disulfide
4,4'-Dimethoxyphenyl disulfide
4,4'-Bis(biphenyl) disulfide
2,2'-Dianthracenyl disulfide
2,2'-Dithienyl disulfide
2,2'-Dichlorodicyclohexyl disulfide
Organometallic reagents
Zinc organometallics
Organoborates
Potassium phenyltrifluoroborate
Aryl zinc
Heteroaryl zinc
Aromatic compounds
Arene disulfides
Thienopentathiepins
Pentathiepinofuran
1,2-Dithiole-3-thione
1,2,3-Dithiazolium salts
1,2,5-Oxadiazoles
1,2,5-Selenadiazoles
Dioximes
Amidoximes
Tertiary amines
Kaolinitic clay
Ethylene dichloride
Pyridine
Nitrile groups
Imino groups
Activated C-H bonds
Synthesis of 1,2,5-Thiadiazoles
This compound serves as a key reagent in the synthesis of 1,2,5-thiadiazoles, a class of five-membered heterocycles containing two nitrogen atoms and one sulfur atom. These compounds are of interest due to their electronic properties and potential applications in materials science and medicinal chemistry. S₂Cl₂ facilitates the formation of the thiadiazole ring through cyclization reactions involving various nitrogen-containing precursors.
For instance, aromatic and heteroaromatic ortho-diamines react with this compound, typically in polar aprotic solvents like dimethylformamide (DMF), to yield fused 1,2,5-thiadiazoles in good to high yields researchgate.netresearchgate.netresearchgate.net. Similarly, alpha-dioximes can be cyclized with this compound or sulfur dichloride to produce 3,4-disubstituted 1,2,5-thiadiazoles . A notable transformation involves the conversion of 1,2,5-oxadiazoles and 1,2,5-selenadiazoles into their corresponding 1,2,5-thiadiazole (B1195012) derivatives by reacting them with this compound, often in the presence of a base like pyridine researchgate.netnih.gov. This reaction represents a direct exchange of oxygen or selenium atoms for sulfur within the heterocyclic framework. Furthermore, 2-aminoacetamides can be treated with this compound in DMF to afford 4-substituted 1,2,5-thiadiazoles chemicalbook.com.
Cascade Transformations for Complex Polysulfur-Nitrogen Heterocycles
The inherent reactivity of this compound, encompassing its sulfurating, electrophilic, and oxidizing capabilities, often leads to complex, multi-step cascade transformations when reacted with suitable organic substrates arkat-usa.orgumich.edu. These reactions can simultaneously involve multiple functional groups and lead to the formation of intricate polysulfur-nitrogen heterocyclic compounds, often in a one-pot procedure. This versatility allows for the synthesis of a broad spectrum of heterocyclic systems that would otherwise require lengthy synthetic routes researchgate.netumich.eduzioc.rucolab.ws.
Substances possessing activated C-H bonds, nitrile groups, or imino groups are particularly amenable to these cascade reactions with S₂Cl₂ arkat-usa.orgumich.edumathnet.ru. The reaction often proceeds with the formation of intermediate sulfur-nitrogen species that undergo further cyclization and rearrangement steps. This approach has been instrumental in developing novel strategies for constructing complex heterocycles from simple, commercially available starting materials umich.eduzioc.rucolab.ws.
Formation of Other Polyheteroatom Systems (e.g., 1,4-Thiazines, 1,2,3,4,5,6,7-Heptathiocanes)
Beyond 1,2,5-thiadiazoles, this compound is a powerful reagent for synthesizing a variety of other polyheteroatom systems, including 1,4-thiazines and the unusually sulfur-rich 1,2,3,4,5,6,7-heptathiocanes. These syntheses often leverage the cascade reactivity of S₂Cl₂ with amine-containing substrates.
For instance, reactions involving tertiary amines, particularly those with activated C-H bonds adjacent to the nitrogen atom, can lead to the formation of diverse sulfur heterocycles. The reaction of N-ethyldiisopropylamine (Hünig's base) with this compound and 1,4-diazabicyclo-[2.2.2]octane (DABCO) is a prime example. Depending on the reaction temperature, this combination can selectively yield either bis( arkat-usa.orgumich.edudithiolo)- researchgate.netarkat-usa.orgthiazine derivatives or 1,2,3,4,5,6,7-heptathiocanes mathnet.rubris.ac.uk. A notable product derived from this reaction is "Scorpionine," a complex bis( arkat-usa.orgumich.edudithiolo)- researchgate.netarkat-usa.orgthiazine, synthesized in a remarkable one-pot sequence involving multiple bond formations and rearrangements bris.ac.uk.
Table 1: Synthesis of Scorpionine
| Reactants | Co-reagent/Base | Solvent | Conditions | Product | Yield | Melting Point (°C) |
| N-ethyldiisopropylamine, this compound (S₂Cl₂) | DABCO | 1,2-dichloroethane (B1671644) | Room temperature (3 days), then reflux | Bis( arkat-usa.orgumich.edudithiolo)- researchgate.netarkat-usa.orgthiazine (Scorpionine) | 40% | 202-203 |
This compound has also been employed in the synthesis of 1,4-thiazines and other polysulfur-nitrogen heterocycles, often as part of cascade transformations initiated by its reaction with amines or other nucleophilic substrates researchgate.netresearchgate.netarkat-usa.orgumich.eduzioc.rucolab.ws.
Directed Functionalization and Chlorination of Organic Substrates
This compound acts as a potent electrophilic reagent and a sulfurating agent, enabling directed functionalization and chlorination of various organic molecules. Its reactivity can be harnessed to introduce sulfur atoms into organic frameworks or to achieve chlorination, sometimes with high selectivity.
Perchlorination of Aromatic Systems
This compound is recognized for its utility in the perchlorination of aromatic systems researchgate.netresearchgate.netumich.eduresearchgate.net. It can effect exhaustive chlorination, replacing hydrogen atoms on aromatic rings with chlorine atoms. In some instances, S₂Cl₂ has also been noted to act as a co-catalyst in the perchlorination of aromatic compounds, enhancing the efficiency of other chlorinating agents uliege.be. The precise degree of chlorination can often be controlled by adjusting reaction conditions, such as stoichiometry and temperature.
Reaction with Activated C-H Bonds, Nitrile, and Imino Groups
The reactivity of this compound extends to organic substrates bearing activated C-H bonds, nitrile groups, and imino groups arkat-usa.orgumich.edumathnet.ru. These functional groups can serve as initiation points for complex reactions, including cascade transformations leading to the formation of polysulfur-nitrogen heterocycles. For example, the reaction of pyrroles, pyrrolidines, and indoles with S₂Cl₂ and DABCO can lead to the formation of fused pentathiepin systems, demonstrating the ability of S₂Cl₂ to engage with C-H bonds in complex cyclization processes researchgate.net.
Synthesis of Specific Organosulfur Compounds (e.g., Mercaptans)
While this compound is not typically the primary reagent for the direct synthesis of simple mercaptans (thiols), it plays a role in the formation of more complex organosulfur compounds, particularly disulfides and polysulfides. The reaction of thiols with sulfur chlorides, in general, can lead to the formation of polysulfides britannica.com.
More directly, this compound has been utilized in the preparation of aryl and heteroaryl disulfides. For example, functionalized aryl and heteroaryl disulfides can be synthesized from the corresponding zinc organometallics by reaction with S₂Cl₂ researchgate.net. This method offers a pathway to organosulfur compounds with specific functionalities by employing organometallic precursors.
Compound List:
this compound (S₂Cl₂)
1,2,5-Thiadiazoles
1,4-Thiazines
1,2,3,4,5,6,7-Heptathiocanes
1,2-Dithioles
1,2,3,4,5-Pentathiepins
1,2,3-Dithiazoles
N-ethyldiisopropylamine
1,4-diazabicyclo-[2.2.2]octane (DABCO)
Bis( arkat-usa.orgumich.edudithiolo)- researchgate.netarkat-usa.orgthiazine (Scorpionine)
1,2,5-Oxadiazoles
1,2,5-Selenadiazoles
Aromatic systems
Nitrile groups
Imino groups
Aryl disulfides
Heteroaryl disulfides
Zinc organometallics
Pyridine
2-aminoacetamides
alpha-Dioximes
ortho-Diamines
Dimethylformamide (DMF)
Acetonitrile (MeCN)
1,2-dichloroethane
Pyrroles
Pyrrolidines
Indoles
Thiophenes
Thiols (Mercaptans)
Polysulfides
Disulfides
Sulfur Monochloride in Polymer Chemistry and Advanced Materials Science
Cold Vulcanization Processes in Rubber Chemistry
Cold vulcanization is a method for cross-linking rubber at or near room temperature, avoiding the high temperatures required for conventional vulcanization. Sulfur monochloride is a key agent in this process, particularly for thin rubber products. The reactions are typically rapid, occurring within seconds when rubber is exposed to S₂Cl₂ vapors or a dilute solution acs.org.
The vulcanization of rubber polymers like polyisoprene involves the formation of cross-links between the individual polymer chains, converting them into a durable, elastic, three-dimensional network acs.orgnih.gov. In cold vulcanization with this compound, the reactive S-Cl bonds of the S₂Cl₂ molecule are central to the cross-linking process.
The mechanism proceeds through the reaction of this compound with the alkene groups present in the rubber's molecular structure acs.orgacs.org. The process is understood to involve an electrophilic addition of the sulfur chloride species to the carbon-carbon double bonds of the polymer chains. This reaction leads to the formation of stable thio-ether (C-S-C) bridges between adjacent polymer chains. These sulfur bridges enhance the rubber's mechanical strength, elasticity, and resistance to degradation nih.govacs.org. The resulting network can contain monosulfidic (C-S-C) and disulfidic (C-S-S-C) cross-links, which directly influence the final properties of the vulcanized material.
The study of vulcanization kinetics is crucial for controlling the cross-linking process and achieving desired material properties liverpool.ac.uknih.gov. The gelation process, which marks the transition from a liquid or soft plastic state to a solid elastic network, is a key focus of these investigations. In cold vulcanization with this compound, this transition is exceptionally rapid acs.org.
Kinetic studies of vulcanization are often performed using techniques such as moving die rheometry (MDR), which measures the change in torque as the cross-link network forms nih.gov. For conventional vulcanization, factors like temperature and the concentration of sulfur and accelerators significantly influence the rate of reaction and the final cross-link density nih.govresearchgate.netresearchgate.net. While specific kinetic data for the cold vulcanization of rubber with this compound is not extensively detailed in readily available literature, the general principles of vulcanization kinetics apply. The process involves an initial induction period, followed by a rapid curing phase where gelation and network formation occur, and finally, a plateau or reversion stage liverpool.ac.uk.
Vulcanization accelerators are chemical additives that increase the speed of vulcanization, allow it to proceed at lower temperatures, and improve the efficiency of the cross-linking process acs.orgwikipedia.orgwikipedia.org. In conventional, heat-driven sulfur vulcanization, accelerators are essential for making the process economically viable and for tailoring the final properties of the rubber nih.govrsc.org. They work by reacting with sulfur to form a reactive intermediate that more readily cross-links the polymer chains wikipedia.org.
Common classes of accelerators include thiazoles, sulfenamides, thiurams, and dithiocarbamates wikipedia.org. The choice of accelerator and its concentration, often in combination with activators like zinc oxide and stearic acid, determines the type of sulfur cross-links formed (polysulfidic, disulfidic, or monosulfidic) rsc.orgchemistryviews.org. This, in turn, affects the material's properties, such as heat resistance and flex fatigue researchgate.net.
In the specific case of cold vulcanization with this compound, the reaction is inherently very fast at room temperature acs.org. Therefore, the extensive use of traditional accelerators as rate-enhancers is less critical than in conventional, elemental sulfur-based systems. However, other additives may be used to modify the reaction or the final properties of the vulcanizate.
Inverse Vulcanization and High-Performance Polymer Synthesis
Inverse vulcanization is a modern polymerization technique that utilizes elemental sulfur, an abundant industrial byproduct, as the primary monomer to create high-sulfur-content polymers nih.govwikipedia.orgnih.gov. This contrasts with traditional vulcanization, where sulfur is a minor component used to cross-link organic polymers. The process typically involves heating elemental sulfur to induce its ring-opening polymerization into linear polysulfide chains, which are then reacted with organic co-monomers to form a stable copolymer wikipedia.org. These materials have applications in Li-S batteries, optical materials, and environmental remediation acs.orgliverpool.ac.uk.
A significant advancement in this field is Sulfenyl Chloride Inverse Vulcanization (SC-IV) , a process that uses this compound (S₂Cl₂) as an alternative and more reactive sulfur feedstock than elemental sulfur (S₈) nih.govchemistryviews.org. This methodology overcomes several limitations of classical inverse vulcanization.
The core principles of SC-IV are:
Enhanced Reactivity: S₂Cl₂ is significantly more reactive than S₈, which allows polymerization reactions to occur at much lower temperatures (e.g., 45–120 °C) compared to the high temperatures (≥159 °C) required for the ring-opening of S₈ nih.govchemistryviews.org.
Improved Miscibility: this compound is a liquid that is miscible with a broader range of organic co-monomers, expanding the scope of polymers that can be synthesized nih.govchemistryviews.org.
Greater Synthetic Precision: The SC-IV process offers better control over the polymerization, enabling the synthesis of soluble, high molar-mass linear polymers, segmented block copolymers, and precisely cross-linked thermosets nih.govresearchgate.net.
This process is characterized as a step-growth addition polymerization, where the S₂Cl₂ monomer reacts with bifunctional or multifunctional organic monomers to build the polymer chain nih.govwikipedia.org.
The SC-IV process is particularly effective for the step-growth addition polymerization with a wide variety of allylic and olefinic monomers nih.govresearchgate.net. In this reaction, the electrophilic this compound readily adds across the carbon-carbon double bonds of the comonomer. This forms a new C-S bond and propagates the polymer chain without the evolution of any small molecules, characteristic of an addition polymerization mechanism libretexts.org.
The reaction with a diallyl monomer, for example, proceeds by mixing the reactants, often without a solvent, and heating them to moderate temperatures. The high reactivity of S₂Cl₂ with the allyl groups drives the formation of high-molecular-weight polymers chemistryviews.org. This method has been used to create a new class of advanced polymers, including highly optically transparent thermosets with a high refractive index (n > 1.6), which are valuable for optical applications nih.gov.
The versatility of the SC-IV process allows for the use of various multifunctional monomers to control the final polymer architecture. The ratio of the comonomer to this compound can be systematically varied to control the degree of cross-linking and the resulting material properties, from soluble linear polymers to rigid thermosets acs.org.
Synthesis of Polyhalodisulfides and Regioisomeric Control
The synthesis of polyhalodisulfides using this compound (S₂Cl₂) has been advanced through a process known as sulfenyl chloride inverse vulcanization. This polymerization method offers significant advantages over classical inverse vulcanization, which typically uses elemental sulfur (S₈). This compound, an inexpensive petrochemical, serves as a highly reactive monomer that is miscible with a wide range of allylic comonomers.
This process facilitates a step-growth addition polymerization mechanism. The reaction between this compound and diolefins, for instance, leads to the formation of polyhalodisulfides. This step-growth approach provides greater synthetic precision and control over the polymer structure. By carefully managing the stoichiometry and reaction conditions, it is possible to produce soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets. This level of control is crucial for achieving regioisomeric control, ensuring that the disulfide linkages are formed at specific, desired positions along the polymer backbone, which dictates the final properties of the material.
Polymerization of Aniline and Other Amine Derivatives for Conjugated Systems
This compound is a key reagent in the synthesis of conjugated polymers from aniline and other amine derivatives. Through a step-growth polymerization process, these polymers are synthesized with a unique backbone consisting solely of nitrogen and sulfur atoms, specifically a repeating [−N(R)SS−] unit. This conjugated backbone is responsible for the distinct electronic and optical properties of the resulting materials. nih.govorganic-chemistry.org
The reaction is typically carried out at low temperatures, such as -78°C or -90°C, in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.govacs.org This cooling is essential as the reaction between this compound and amines is highly exothermic and rapid at room temperature, and lower temperatures help to minimize side reactions like undesired electrophilic aromatic substitution. nih.govacs.org
A notable feature of these poly[N,N-(phenylamino)disulfides] is their vibrant range of colors, which can be tuned by altering the substituents on the aromatic ring of the aniline monomer. nih.govorganic-chemistry.org Electron-rich aromatic systems tend to produce polymers that are orange, red, green, or even deep purple, while electron-poor systems result in lighter yellow polymers. organic-chemistry.org This demonstrates the effective conjugation along the nitrogen-sulfur backbone, which is perturbed by the electronic nature of the aromatic side groups. organic-chemistry.org Researchers have successfully polymerized a variety of aromatic diamines with this compound to yield high molecular weight, cross-linked polymers with molecular weights reported from 15 to 5100 kg mol⁻¹. acs.org
Table 1: Polymerization of Aniline Derivatives with this compound
| Monomer | Polymer Backbone | Key Properties |
|---|---|---|
| Aniline Derivatives | [−N(R)SS−] | Conjugated backbone, moderate molecular weight, array of colors (pale yellow to deep purple) depending on aromatic substitution. nih.govorganic-chemistry.org |
| Aromatic Diamines | Cross-linked via NSS functional group | High molecular weight (15 to 5100 kg mol⁻¹), different levels of cross-linking achievable by varying monomer ratio. acs.org |
| Pentamethylaniline | [−N(R)SS−] | Demonstrates polymerization occurs through nitrogen even when aromatic substitution is blocked; yielded a polymer with MW of 3100 g mol⁻¹. nih.gov |
Synthesis of Thiol-Derived Polymers (e.g., Tetrasulfides)
The reaction of this compound (S₂Cl₂) with thiols (mercaptans) provides a direct route to forming sulfur-sulfur bonds. Specifically, the treatment of a thiol with this compound can be used to synthesize tetrasulfides. For example, benzyl tetrasulfide (Bn₂S₄) was synthesized in high yield by reacting benzyl mercaptan with this compound in the presence of pyridine (B92270) at low temperatures. nih.gov While this demonstrates the formation of a small molecule tetrasulfide, the extension of this reaction to dithiols offers a pathway for the synthesis of poly(tetrasulfide)s.
In this polymerization approach, a dithiol monomer would react with this compound, with each thiol group forming a disulfide bond with a sulfur atom from S₂Cl₂. The reaction would proceed to link the dithiol monomers together, creating a polymer chain with repeating tetrasulfide linkages (-S-S-S-S-). The precise control of reaction conditions would be critical to favor the formation of the desired tetrasulfide linkages and achieve high molecular weight polymers. This method represents a potentially efficient way to create polymers with a high sulfur rank, which can impart unique chemical and physical properties to the material.
Development of High Refractive Index (HRI) Optical Polymers
Sulfur-containing polymers are highly sought after for optical applications due to their characteristically high refractive indices (RI). nih.gov The high RI is attributed to the high polarizability of sulfur atoms compared to carbon and oxygen. nih.gov this compound has emerged as a valuable and inexpensive feedstock for creating a new class of HRI polymers through a process termed sulfenyl chloride inverse vulcanization.
This method allows for the synthesis of polymers with a high sulfur content, leading to impressive optical properties. For example, thermosets prepared via this step-growth addition polymerization can exhibit refractive indices greater than 1.6 in the visible and near-infrared spectra. Beyond a high RI, these materials also demonstrate other crucial properties for optical applications, including high transparency and low birefringence. Research has led to the development of disulfide methacrylate (B99206) resins (DSMR) from the direct addition of allyl methacrylate to this compound. This photopolymer resin can produce optical glass with a desirable combination of a high refractive index (n ≈ 1.57–1.59), low birefringence (Δn < 10⁻⁴), and excellent optical transparency that rivals or exceeds that of poly(methyl methacrylate) (PMMA).
Table 2: Comparison of Optical Polymer Properties
| Polymer Type | Refractive Index (n) | Key Advantages |
|---|---|---|
| Polymers from S₂Cl₂ and Allylic Monomers | > 1.6 | High RI, excellent optical transparency, low birefringence, low-cost monomers. |
| Disulfide Methacrylate Resin (DSMR) | ≈ 1.57–1.59 | High RI, low birefringence, high transparency, suitable for photopolymerization. |
| Conventional Optical Polymers (e.g., Polycarbonate) | Varies (e.g., ~1.58 for PC) | Well-established technology, but often a trade-off between RI, transparency (Abbe number), and cost. |
Fabrication of Optical Components and Precision Machining
Polymers synthesized from this compound are not only valued for their optical properties but also for their processability, which allows for the fabrication of large-sized and precision optical components. The versatile manufacturability of these materials has been demonstrated through various techniques, including molding, precision machining, and advanced additive manufacturing.
For instance, disulfide methacrylate resin (DSMR) photopolymers can be fabricated into precision optics and nano-micropatterned arrays using methods like diamond turn machining. Precision CNC machining is critical for producing components with complex geometries and tight tolerances that may not be achievable through molding alone. While machining polymers presents different challenges than metals due to their response to heat and mechanical stress, it remains a highly effective method for low- to mid-volume production of high-performance optical parts.
Furthermore, the adaptability of these sulfur-rich resins has been showcased in large-scale 3D printing through vat photopolymerization, enabling the rapid prototyping and manufacturing of complex optical elements. This combination of high optical performance and versatile fabrication makes these sulfur-based polymers excellent candidates for a new generation of low-cost, high-performance plastic optics for eyewear, cameras, and other optical instruments.
Engineering of Advanced Polymeric Materials
Preparation of Rubber Aerogels and Cryogels
This compound serves as an effective crosslinking agent in the preparation of advanced porous polymeric materials like rubber cryogels. Cryogels are macroporous gels formed in a frozen solution, where the ice crystals act as a template, creating an interconnected pore structure after thawing.
In this process, a rubber such as cis-polybutadiene (CBR) or styrene-butadiene rubber (SBR) is dissolved in a solvent like benzene. nih.gov The solution is then frozen, and this compound is used to crosslink the polymer chains in the frozen state. nih.gov This method, known as solution crosslinking at subzero temperatures, is highly efficient even at temperatures as low as -22°C. nih.gov The gel preparation temperature is a critical parameter that directly influences the resulting porous structure of the cryogel. nih.gov The resulting networks often exhibit an aligned porous structure with pore sizes in the range of 100-200 μm, which imparts properties like fast swelling and deswelling. nih.gov These rubber cryogels have shown potential for applications such as oil spill cleanup due to their high sorption capacity for petroleum products. nih.gov
Synthesis of Novel Polymers and Nanomaterials
This compound (S₂Cl₂) serves as a versatile and reactive monomer in the synthesis of a variety of novel polymers and is explored as a potential precursor for advanced nanomaterials. Its ability to introduce sulfur atoms into molecular structures has led to the development of materials with unique optical, electronic, and chemical properties.
Synthesis of Novel Polymers
Recent advancements in polymer chemistry have utilized this compound as a key feedstock for creating advanced polymeric materials, offering advantages over traditional methods that use elemental sulfur (S₈). scispace.comnih.govprepchem.com A significant development in this area is a process termed "sulfenyl chloride inverse vulcanization." scispace.comnih.govprepchem.com This technique leverages the high reactivity and miscibility of S₂Cl₂ with a wide range of allylic monomers. scispace.comnih.gov
This polymerization methodology allows for the synthesis of:
Soluble, high molar-mass linear polymers scispace.comnih.gov
Segmented block copolymers scispace.comnih.gov
Crosslinked thermosets scispace.comnih.gov
A key advantage of this step-growth addition polymerization is the greater synthetic precision it offers compared to classical inverse vulcanization. scispace.comnih.gov This process has led to the creation of a new class of thiol-free, inexpensive, and highly optically transparent thermosets. scispace.comnih.gov These materials are notable for their excellent optical transparency and low birefringence, while also possessing a high refractive index (n > 1.6) in the visible and near-infrared spectra. scispace.comnih.gov The fabrication of large-sized optical components from these polymers has also been demonstrated. scispace.comnih.gov
Another area of research involves the polymerization of aromatic diamines with this compound to produce highly conjugated polymers containing the novel NSS functional group. nih.gov The reaction is typically rapid and exothermic. nih.gov By varying the molar ratio of the diamine to this compound, it is possible to control the degree of cross-linking and the molecular weight of the resulting polymers. nih.gov For instance, ratios of diamine to S₂Cl₂ have been systematically varied from 1.5:1 to 1:2 to achieve different levels of cross-linking. nih.gov
| Polymer Type | Synthesis Method | Key Monomers | Notable Properties |
|---|---|---|---|
| Linear Polymers, Block Copolymers, Thermosets | Sulfenyl Chloride Inverse Vulcanization | This compound, Allylic Monomers | High molar mass, High optical transparency, Low birefringence, High refractive index (n > 1.6) |
| Conjugated Polymers | Polymerization with Diamines | This compound, Aromatic Diamines | Highly conjugated, Varied molecular weights (15 to 5100 kg mol⁻¹) |
Synthesis of Novel Nanomaterials
While this compound is a versatile reagent in organic and polymer synthesis, its direct application as a precursor for the synthesis of sulfur-containing nanomaterials is not as extensively documented as other sulfur sources. nouryon.com The synthesis of metal sulfide (B99878) nanocrystals, for example, more commonly employs precursors such as hydrogen sulfide (H₂S), elemental sulfur (S₈), bis(trimethylsilyl) sulfide ((TMS)₂S), thiourea, and various thiols and dithiocarbamates. scispace.comnih.gov These precursors are often derived from H₂S through multi-step processes. scispace.comnih.gov
Research into sustainable and scalable synthesis of sulfide nanocrystals has focused on developing safer and more efficient sulfur precursors. scispace.comnih.gov One such approach involves stabilizing H₂S with oleylamine to form an ionic liquid precursor. scispace.comnih.gov This method has been successfully used to synthesize a variety of colloidal sulfide nanoparticles, including PbS, Cu₂S, and ZnS. scispace.comnih.gov
The exploration of different sulfur sources for the preparation of sulfur-derived quantum dots and nanoparticles has also included sulfur powder, sodium sulfide, and sodium thiosulfate (B1220275). nih.gov These methods highlight the ongoing search for ideal precursors for the controlled synthesis of nanomaterials with specific photophysical properties. nih.gov
| Nanomaterial Type | Common Sulfur Precursors (Other than S₂Cl₂) | Synthesis Approach |
|---|---|---|
| Metal Sulfide Nanocrystals (e.g., PbS, Cu₂S, ZnS) | H₂S, Elemental Sulfur, (TMS)₂S, Thiourea | Various methods including ionic liquid precursors |
| Sulfur-derived Quantum Dots | Sulfur Powder, Sodium Sulfide, Sodium Thiosulfate | Etching and assembly processes |
Advanced Characterization Methodologies for Sulfur Monochloride Systems
Vibrational Spectroscopy for Structural and Compositional Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for identifying molecular structure and composition by analyzing the vibrational modes of a molecule.
Infrared spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For sulfur monochloride (S₂Cl₂), IR spectroscopy has been employed to identify specific stretching vibrations that are indicative of its molecular structure. Studies using matrix isolation at low temperatures (12 K) have helped resolve broad bands observed in the liquid phase, allowing for clearer assignments aip.orgaip.org. The S–S stretching mode has been identified at approximately 550 cm⁻¹ aip.orgaip.org. Furthermore, enrichment with isotopes like ³⁷Cl has enabled the identification of chlorine isotopic splittings on the S–Cl stretching modes, which are observed around 450 cm⁻¹ aip.orgaip.org. A normal coordinate analysis, based on best frequency fits, assigned a band at 457.5 cm⁻¹ to the symmetric S–Cl stretching mode and a band at 449.0 cm⁻¹ to the asymmetric mode aip.orgaip.org. These assignments provide crucial information about the bonding within the S₂Cl₂ molecule, suggesting a weaker S–Cl bond compared to SCl₂ but a comparable S–S bond strength to H₂S₂ aip.orgaip.org.
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for identifying chemical composition and monitoring changes induced by external factors like radiation. Raman spectra of this compound have been used to confirm its presence and composition acs.orgosti.govacs.orgfigshare.comosti.gov. In studies investigating the effects of gamma irradiation on this compound, Raman spectroscopy has been instrumental in identifying radiation-induced changes in its chemical composition acs.orgosti.govacs.orgfigshare.com. Specifically, the formation of sulfur dichloride (SCl₂) as a radiolysis product has been observed via Raman spectroscopy, with its peak intensity increasing with absorbed gamma dose acs.org. A peak at approximately 514 cm⁻¹ has been attributed to SCl₂ acs.org. These observations indicate that radiation can alter the chemical state of S₂Cl₂, leading to the formation of other sulfur-chlorine species acs.orgosti.govacs.orgfigshare.com. The Raman spectra of neat S₂Cl₂ and SOCl₂ have been collected and compared with theoretical predictions from density functional theory (DFT) calculations osti.gov.
Theoretical and Computational Chemistry of Sulfur Monochloride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, have been instrumental in characterizing the electronic structure of S₂Cl₂. These methods allow for the prediction of molecular geometries, electronic properties, and reactivity patterns.
Molecular Structure and Electronic Properties: Disulfur dichloride adopts a molecular structure represented as Cl–S–S–Cl, featuring a gauche conformation wikipedia.org. The molecule possesses a C₂ point group symmetry nist.gov. The dihedral angle between the Cl–S–S and S–S–Cl planes is approximately 85.2° wikipedia.org. The sulfur atoms are considered to be sp³ hybridized, leading to a tetrahedral electron-pair geometry around each sulfur atom, which in turn results in a bent molecular geometry for the S₂Cl₂ molecule vaia.compearson.com. This bent structure, combined with the polarity of the S-Cl bonds due to chlorine's higher electronegativity, results in a significant molecular dipole moment of approximately 1.60 Debye wikipedia.orgcalculla.com.
DFT calculations have provided detailed energetic and vibrational data for S₂Cl₂. For instance, using the B3PW91/cc-pVDZ level of theory, the calculated energy at 0 K was found to be -1716.642735 hartrees, and at 298.15 K, it was -1716.643092 hartrees nist.gov. The zero-point vibrational energy (ZPE) was calculated as 984.6 cm⁻¹ (unscaled) and 950.1 cm⁻¹ (scaled by 0.965) nist.gov. Rotational constants (A, B, C) were determined to be 0.18233, 0.04346, and 0.03876 cm⁻¹, respectively nist.gov. Vibrational frequencies calculated for S₂Cl₂ include A modes at 547, 450, 202, and 97 cm⁻¹, and B modes at 438 and 235 cm⁻¹ nist.gov.
Studies have also investigated the decomposition pathways of S₂Cl₂ using DFT, particularly in the context of radiolysis, where B3LYP/6-311++G(d,p) calculations were employed to analyze potential radicals and reaction pathways osti.gov.
Table 1: Calculated Electronic Structure and Molecular Properties of S₂Cl₂
| Property | Value / Description | Method / Basis Set | Reference |
| Molecular Formula | S₂Cl₂ | N/A | N/A |
| Molecular Structure | Cl–S–S–Cl (gauche conformation) | Experimental/Calculated | wikipedia.org |
| Dihedral Angle (Cl-S-S-Cl) | 85.2° | Experimental | wikipedia.org |
| Point Group | C₂ | Calculated | nist.gov |
| Dipole Moment | 1.60 D | Calculated/Experimental | wikipedia.orgcalculla.com |
| Sulfur Hybridization | sp³ | Theoretical Model | vaia.com |
| Electron Geometry (around S) | Tetrahedral | Theoretical Model | vaia.com |
| Molecular Geometry | Bent | Theoretical Model | vaia.compearson.com |
| Energy (0 K) | -1716.642735 hartrees | B3PW91/cc-pVDZ | nist.gov |
| Energy (298.15 K) | -1716.643092 hartrees | B3PW91/cc-pVDZ | nist.gov |
| Unscaled ZPE | 984.6 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Scaled ZPE (0.965) | 950.1 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Rotational Constant A | 0.18233 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Rotational Constant B | 0.04346 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Rotational Constant C | 0.03876 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Vibrational Frequencies (A modes) | 547, 450, 202, 97 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
| Vibrational Frequencies (B modes) | 438, 235 cm⁻¹ | B3PW91/cc-pVDZ | nist.gov |
Modeling of Reaction Pathways and Transition States
Computational methods are employed to model the reaction pathways and transition states involving S₂Cl₂. These studies help in understanding the kinetics and mechanisms of reactions where S₂Cl₂ acts as a reactant or intermediate.
DFT calculations have been used to investigate reactions involving S₂Cl₂. For example, in the context of reactions with titanocene (B72419) polysulfides, computational studies, including kinetic modeling and DFT calculations, have been performed to analyze sulfur transfer processes rsc.orgrsc.org. These studies often involve calculating activation parameters such as Gibbs free energy of activation (∆G‡), enthalpy of activation (∆H‡), and entropy of activation (∆S‡) rsc.orgrsc.org. Specific reaction pathways involving S₂Cl₂ have been associated with calculated activation barriers, such as a 28.8 kcal/mol barrier for a cyclization step in reactions with dithiolo[3,4-b]pyridines researchgate.net, and a transition state energy of 35 kcal/mol reported for other reaction pathways involving S₂Cl₂ rsc.org. DFT has also been applied to study the radiolysis of S₂Cl₂ and related compounds, identifying potential reaction pathways and intermediates osti.gov.
Computational Studies on Molecular Interactions and Complex Formation
Computational chemistry provides insights into how S₂Cl₂ interacts with other molecules, forming complexes or participating in intermolecular forces.
Studies have explored non-covalent interactions involving S₂Cl₂. For instance, S···Cl chalcogen bonding and other weak interactions have been analyzed in the context of complexes where the S₂Cl₂ fragment is stabilized researchgate.net. These interactions, such as S···Cl and H···Cl bonds, have been estimated to have energies in the range of 1-2 kcal/mol researchgate.net. The basis set superposition error (BSSE) corrected interaction energy for the S₂Cl₂ fragment within such complexes has been calculated to be -12.8 kcal/mol per monomer researchgate.net. These computational investigations help in understanding the forces that govern the assembly and stability of molecular systems involving S₂Cl₂.
List of Compounds Mentioned:
Disulfur dichloride (S₂Cl₂)
Sulfur monochloride (often refers to S₂Cl₂)
Sulfur dichloride (SCl₂)
this compound cation (S₂Cl₂⁺)
this compound radical (S₂Cl)
this compound anion (S₂Cl⁻)
Thionyl chloride (SOCl₂)
Titanocene polysulfides (e.g., Cp₂TiS₅, Cp₂TiS₄CMe₂)
Sulfenyl chlorides (RSCl)
Dithiolo[3,4-b]pyridines
1,2,5-thiadiazoles
Methanethiol dimers (CH₃SH)
Hexasulfur (S₆)
Sulfur mustard (HD)
Bis(2-chloroethyl) disulfide (HS.₂)
Bis(2-chloroethyl) trisulfide (HS.₃)
Chlorine (Cl₂)
Hydrogen sulfide (B99878) (H₂S)
Ammonia (NH₃)
Tetrasulfur tetranitride (S₄N₄)
Heptasulfur imide (S₇NH)
Alcohols (ROH)
Triethylamine (NEt₃)
Elemental sulfur (S₈)
Carbon disulfide (CS₂)
Thiophosgene (B130339) (CSCl₂)
Carbon tetrachloride (CCl₄)
Benzene (C₆H₆)
Diphenyl sulfide ((C₆H₅)₂S)
Anilines
1,2,3-benzodithiazolium chloride
Ortho-aminothiophenolates
Ethylene (B1197577) (C₂H₄)
Phosphorus trichloride (B1173362) (PCl₃)
Phosphorus pentachloride (PCl₅)
Phosphorus oxychloride (POCl₃)
Phosphine (PH₃)
Nitrogen trifluoride (NF₃)
Hydrogen disulfide (H₂S₂)
Carbonyl sulfide (COS)
Cyanogen bromide (CNBr)
Boron dibromide (B₂H₆)
Cyanogen (C₂N₂)
Chlorine trifluoride (ClF₃)
Iodine chloride (ICl)
Sodium chloride (NaCl)
Oxygen difluoride (OF₂)
Sulfur hexafluoride (SF₆)
Sulfuryl chloride (SO₂Cl₂)
Vanadium oxytrichloride (VOCl₃)
Chromyl chloride (CrO₂Cl₂)
Molybdenum complexes
Porphyrazine (Pz)
Tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz)
Metal-ligand complexes (e.g., [Re(Cl)₂(N)(PR₃)₃])
Sulfur Monochloride in Specialized Industrial Chemical Processes
Advanced Chlorination Technologies for Material Recycling
A significant application of sulfur monochloride is in the development of low-temperature chlorination technologies for recycling valuable and hazardous materials, particularly from the nuclear industry. acs.orginl.gov These processes offer an alternative to traditional high-temperature gas-phase chlorination, reducing technical challenges such as product stream contamination. ornl.govbohrium.com
This compound is a key reagent in a novel, low-temperature protocol for the chemical removal and recycling of zirconium alloy (Zircaloy) cladding from used nuclear fuel rods. ornl.govbohrium.comtennessee.edu The primary goal is to convert the Zircaloy into zirconium(IV) tetrachloride (ZrCl₄) at temperatures below 150°C, which can then be separated and purified. tennessee.edutennessee.edutennessee.edu This process is crucial for reducing the volume of high-level radioactive waste and potentially recovering nuclear-grade zirconium for reuse. tennessee.edu
Research has demonstrated that this compound is significantly more efficient for this digestion process compared to other sulfur-based chlorinating agents like thionyl chloride (SOCl₂) and sulfur dichloride (SCl₂). tennessee.edutennessee.edu At 150°C, the complete digestion of zirconium metal using S₂Cl₂ is accomplished in approximately 3 hours, a fraction of the time required by SCl₂ (28 hours) and SOCl₂ (30-40 hours). tennessee.edutennessee.edu The resulting ZrCl₄ has high solubility in thionyl chloride, which facilitates its separation from uranium oxide fuel and other contaminants through filtration and subsequent recrystallization. ornl.govbohrium.comornl.gov This liquid-based chemical digestion and purification method mitigates complications associated with high-temperature gas-phase strategies. ornl.govbohrium.com
Comparative Digestion Times of Zirconium with Sulfur Chloride Reagents at 150°C
| Chlorinating Agent | Reaction Time (Hours) | Reference |
|---|---|---|
| This compound (S₂Cl₂) | 3 | tennessee.edutennessee.edu |
| Sulfur Dichloride (SCl₂) | 28 | tennessee.edutennessee.edu |
| Thionyl Chloride (SOCl₂) | 30 - 40 | tennessee.edutennessee.edu |
In the context of nuclear fuel recycling, this compound is exposed to intense radiation fields, making its stability and performance under these conditions a critical area of study. acs.orginl.govosti.gov Research on the effects of cobalt-60 gamma irradiation on S₂Cl₂ has been conducted to assess its feasibility and longevity in envisioned process conditions. acs.orginl.gov
The irradiation of this compound leads to the formation of degradation products, a process known as radiolysis. acs.orginl.govosti.gov Key radiolysis products identified through Raman spectroscopy include molecular chlorine (Cl₂) and, notably, sulfur dichloride (SCl₂). acs.orgosti.govelsevierpure.com The formation of SCl₂ is understood to occur via an equilibrium reaction where S₂Cl₂ reacts with initially formed Cl₂. elsevierpure.com
Summary of Radiation Effects on this compound Chlorination
| Finding | Detail | Reference |
|---|---|---|
| Radiation Resistance | S₂Cl₂ shows significant resistance to degradation under gamma radiation. | osti.gov |
| Key Radiolysis Product | Sulfur dichloride (SCl₂) accumulates with increasing absorbed gamma dose. | acs.orginl.govelsevierpure.com |
| Effect on Reactivity | The presence of SCl₂ introduces a new, dose-dependent exothermic process. | acs.orginl.gov |
| Impact on Performance | The overall yield of the chlorination process decreases as the pre-irradiation dose increases. | acs.org |
Synthesis of Additives for Industrial Applications (e.g., Extreme Pressure Lubricants)
This compound is a key reagent in the synthesis of additives for extreme pressure (EP) lubricants. nouryon.comnouryon.com These additives are essential for lubricants used in high-load applications like gearboxes and metalworking fluids, where they prevent wear and seizure of metal parts. nih.govwikipedia.org EP additives function by chemically reacting with metal surfaces under conditions of high temperature and pressure to form a protective film. nih.govwikipedia.org
The synthesis of sulfur-based EP additives often involves the sulfurization of unsaturated organic compounds like vegetable oils, fatty acid esters, or olefins. nih.govkoehlerinstrument.comcetjournal.it this compound can be used as the sulfurizing agent in these reactions to introduce sulfur into the molecular structure of the base material, creating oil-soluble organic sulfur compounds that act as effective "sulfur carriers". koehlerinstrument.com
Role in the Production of Dyes and Pigments
This compound is utilized in the manufacture of sulfur dyes, which are a major class of dyes used for cotton due to their low cost and good wash-fastness. nouryon.comnouryon.comwikipedia.orgwikipedia.org These dyes are complex organosulfur compounds containing sulfide (B99878) and disulfide linkages within heterocyclic structures. wikipedia.org
A notable application of this compound in dye synthesis is the Herz reaction. wikipedia.org In this reaction, anilines or their derivatives react with S₂Cl₂ to form 1,2,3-benzodithiazolium chloride. wikipedia.org These intermediates are then converted into ortho-aminothiophenolates, which serve as precursors for thioindigo dyes. wikipedia.org
Applications in Agricultural Chemical Synthesis (e.g., Pesticides and Herbicides)
The reactivity of this compound also lends itself to the synthesis of various agricultural chemicals, including insecticides. nouryon.comnouryon.comwikipedia.org It serves as a versatile reagent for introducing sulfur and chlorine atoms into organic molecules, a common feature in the structure of many active ingredients used in pesticides and herbicides. nouryon.comnouryon.com
Environmental Chemistry and Sustainability Aspects of Sulfur Monochloride Utilization
Sulfur Monochloride as a Feedstock in the Utilization of Elemental Sulfur Surplus
The global oversupply of elemental sulfur, a byproduct of hydrodesulfurization in petroleum and natural gas refining, presents a significant industrial and environmental challenge. researchgate.netresearchgate.net Annually, these processes generate a megaton surplus of elemental sulfur, far exceeding its primary use in the production of sulfuric acid. researchgate.netepa.gov This situation has spurred research into new applications for this abundant resource, aiming to convert it into valuable and processable materials. researchgate.net this compound (S₂Cl₂) has emerged as a key intermediate in this endeavor, serving as a more reactive and versatile feedstock for polymer synthesis compared to elemental sulfur (S₈). researchgate.netnih.gov
The traditional method of utilizing elemental sulfur in polymerization, known as "inverse vulcanization," involves the direct copolymerization of sulfur with vinylic monomers. researchgate.net While innovative, this process can be challenging to control. A newer methodology, termed "sulfenyl chloride inverse vulcanization," utilizes this compound as the primary monomer. nih.gov This process leverages the high reactivity and miscibility of S₂Cl₂ with a wide range of allylic monomers. nih.gov The advantages of using this compound include the ability to produce soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with greater synthetic precision than is achievable with elemental sulfur. researchgate.netnih.gov
This approach transforms a low-value industrial byproduct into advanced materials with tunable properties. researchgate.net For instance, polymers derived from this compound can exhibit high optical transparency and a high refractive index, making them suitable for creating optical components. nih.gov By providing a viable pathway to convert surplus sulfur into functional polymers, the use of this compound as a feedstock contributes to a more circular economy, turning industrial waste into valuable products. researchgate.net
| Global Sulfur Statistics (2018) | |
| Metric | Value |
| Leading Producer | China |
| Second-Leading Producer | United States |
| Primary Source | Byproduct of petroleum refining and natural gas processing |
| Major End Use | Sulfuric Acid Production |
| U.S. Sulfuric Acid Production (2018) | 25.8 million metric tons |
| U.S. Consumption from Domestic Sources | 69% |
| U.S. Consumption from Imports | 31% |
Data sourced from the U.S. Geological Survey (USGS). usgs.gov
Chemical Transformations in Environmental Systems (e.g., Sulfur Cycle)
When released into the environment, this compound undergoes rapid chemical transformations, primarily through hydrolysis. lanxess.com It reacts violently with water, decomposing into a mixture of compounds that are integrated into the broader biogeochemical sulfur cycle. itcilo.orgnoaa.govnih.gov The primary products of this decomposition include hydrogen chloride (HCl), hydrogen sulfide (B99878) (H₂S), sulfur dioxide (SO₂), elemental sulfur (S), sulfite (B76179) (SO₃²⁻), and thiosulfate (B1220275) (S₂O₃²⁻). itcilo.orgnoaa.govnih.gov
These decomposition products are key components of the natural sulfur cycle. The sulfur cycle involves the movement of sulfur between rocks, waterways, and living systems in various oxidation states. wikipedia.orgmicrobenotes.com Key steps in this cycle include:
Mineralization: Organic sulfur is converted into inorganic forms like hydrogen sulfide (H₂S). wikipedia.org
Oxidation: Hydrogen sulfide, elemental sulfur, and other sulfides are oxidized to sulfate (B86663) (SO₄²⁻). wikipedia.org This process is carried out by certain bacteria and archaea. wikipedia.org
Reduction: Sulfate is reduced back to sulfide. wikipedia.org
Incorporation: Sulfide is incorporated into organic molecules by plants, fungi, and prokaryotes. wikipedia.org
The products of this compound hydrolysis directly enter these pathways. For example, the hydrogen sulfide produced can be oxidized by chemolithotrophic bacteria to elemental sulfur and then to sulfate. wikipedia.org Sulfur dioxide can dissolve in atmospheric water droplets to form weak sulfuric acid (H₂SO₄), which then enters terrestrial and aquatic ecosystems through precipitation, a phenomenon commonly known as acid rain when concentrations are high due to anthropogenic emissions. lumenlearning.com The elemental sulfur produced contributes to the pool of sulfur that can be oxidized by sulfur-oxidizing microbes. wikipedia.org
Due to its rapid decomposition in the presence of water, this compound itself is not expected to persist in the environment or bioaccumulate in organisms. lanxess.com However, the immediate formation of acidic and toxic byproducts like hydrochloric acid and hydrogen sulfide can pose a temporary danger to aquatic life and plants before they are fully integrated and diluted within the natural sulfur cycle. lanxess.comitcilo.org
| Decomposition Products of this compound in Water | |
| Product | Chemical Formula |
| Hydrogen Chloride | HCl |
| Hydrogen Sulfide | H₂S |
| Sulfur Dioxide | SO₂ |
| Elemental Sulfur | S |
| Sulfite | SO₃²⁻ |
| Thiosulfate | S₂O₃²⁻ |
This table lists the primary products formed upon the violent reaction of this compound with water. itcilo.orgnoaa.govnih.gov
Development of Eco-Friendly Production Methods and Alternatives
The conventional industrial production of this compound involves the direct reaction of molten sulfur with dry chlorine gas. sciencemadness.orgprepchem.com The process typically involves bubbling chlorine through sulfur heated to around 130-150°C and then distilling the resulting product. sciencemadness.orgyoutube.com While effective, this method involves handling highly toxic and corrosive chlorine gas. An alternative historical method involves reacting nitrosyl chloride with sulfur dissolved in this compound, which can be performed at lower temperatures. google.com
In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly chemical processes. This includes exploring alternatives to hazardous reagents and minimizing the production of toxic byproducts. While direct "green" synthesis methods for this compound are not widely commercialized, related fields are seeing significant innovation. For instance, research into the synthesis of sulfonyl chlorides and sulfonyl fluorides—important chemical building blocks—highlights a shift towards safer and more eco-friendly methods. researchgate.neteurekalert.orgasiaresearchnews.com
One such development is the use of N-chlorosuccinimide (NCS) as a chlorinating agent for the synthesis of sulfonyl chlorides. researchgate.net This method avoids the use of chlorine gas and produces succinimide (B58015) as a benign byproduct, which can be recovered and regenerated. researchgate.net Similarly, novel methods for synthesizing sulfonyl fluorides, a key component in "click chemistry," now use less toxic and easier-to-handle reagents, producing only non-toxic salts like sodium chloride and potassium chloride as byproducts. eurekalert.orgasiaresearchnews.com
These advancements in the synthesis of related sulfur-halogen compounds demonstrate a clear trend towards sustainability. The core principles of these greener methods could potentially inform the development of future eco-friendly production pathways for this compound. The focus is on replacing hazardous inputs like chlorine gas with safer alternatives, reducing energy consumption, and designing processes where byproducts are non-toxic and ideally recyclable. researchgate.netacs.org
| Comparison of Production/Synthesis Methods | | | :--- | :--- | :--- | | Product | Conventional Method | Greener Alternative/Approach | | This compound | Direct chlorination of molten sulfur using chlorine gas. sciencemadness.orgprepchem.com | Reacting nitrosyl chloride with sulfur at lower temperatures. google.com | | Sulfonyl Chlorides | Use of chlorine gas or other harsh chlorinating agents. | Use of N-chlorosuccinimide (NCS) as a chlorinating agent. researchgate.net | | Sulfonyl Fluorides | Use of highly toxic SO₂F₂ gas or KHF₂. eurekalert.org | Use of safer, easily handled reagents that produce non-toxic salt byproducts. eurekalert.orgasiaresearchnews.com |
Frontiers and Future Perspectives in Sulfur Monochloride Research
Discovery of Novel Reactivity Patterns and Synthetic Opportunities
Sulfur monochloride (S₂Cl₂) is a highly reactive and versatile reagent, acting as a potent sulfurating, chlorinating, and oxidizing agent researchgate.net. Its chemical behavior is characterized by a complex and diverse reactivity that allows for the introduction of sulfur atoms in various valencies and quantities into organic molecules. Unlike simple sulfur transfer reagents, S₂Cl₂ can add not only two sulfur atoms but also one, three, four, five, or even more sulfur atoms, with the final structure of the product often determined by its thermodynamic stability researchgate.net.
This broad reactivity profile makes S₂Cl₂ an indispensable tool for the synthesis of a wide array of sulfur-containing heterocycles. Research has demonstrated its utility in generating systems such as 1,2-dithioles, 1,2,3-dithiazoles, 1,2,3,4,5-pentathiepines, and 1,2,3,4,5,6,7-heptathiocanes through cascade transformations from simple organic substrates researchgate.netarkat-usa.orgumich.edu. Recent advancements have also revealed S₂Cl₂'s ability to form complexes with organic bases, which exhibit significantly different reactivity compared to the free reagent researchgate.netresearchgate.net. The selective synthesis of particular heterocycles hinges on precise control over reaction parameters, including temperature, solvent, catalyst, and the choice of base researchgate.net. Furthermore, S₂Cl₂ is instrumental in one-pot synthetic strategies, enabling efficient preparation of complex sulfur heterocycles from readily available starting materials arkat-usa.orgumich.edu. Its capability to react with activated C-H bonds, nitrile, and imino groups further broadens its synthetic applicability arkat-usa.org. Beyond heterocyclic chemistry, S₂Cl₂ serves as a crucial reagent for preparing functionalized aryl and heteroaryl disulfides from organometallic precursors sigmaaldrich.comsigmaaldrich.com and for synthesizing novel trithiolanes from trithianes unifi.it. It also finds application as a cross-linking agent in materials science, contributing to the development of rubber aerogels with enhanced thermal stability sigmaaldrich.comsigmaaldrich.com.
Exploration of New Catalytic Roles and Systems
While this compound (S₂Cl₂) is primarily recognized as a reagent, its integration into catalytic systems and the development of catalytic processes utilizing it are areas of emerging interest. The field of "sulfenyl chloride inverse vulcanization" (SC-IV), which employs S₂Cl₂ as a monomer feedstock for polymer synthesis, often relies on catalytic methods to control polymerization kinetics and polymer architecture researchgate.netunipd.itresearchgate.netarizona.edu. Research into these catalytic inverse vulcanization processes investigates the role of metal catalysts, suggesting that they may function as phase transfer agents or influence monomer binding, thereby enabling precise control over polymer properties acs.org.
Moreover, derivatives synthesized from S₂Cl₂ are being explored for their potential catalytic applications. For instance, tris(dialkylamino)sulfonium and sulfoxonium cations, prepared from S₂Cl₂, are being investigated for their utility as phase-transfer catalysts nih.gov. The polymers synthesized using S₂Cl₂ as a feedstock may also exhibit intrinsic catalytic properties or serve as supports for catalytic species, opening new avenues in heterogeneous catalysis researchgate.netresearchgate.netacs.org.
Innovations in Advanced Materials Development Leveraging this compound Chemistry
This compound (S₂Cl₂) is emerging as a significant feedstock for the development of advanced materials, particularly in polymer science, offering distinct advantages over elemental sulfur researchgate.netresearchgate.netacs.org. The "sulfenyl chloride inverse vulcanization" (SC-IV) process, which utilizes S₂Cl₂, allows for greater synthetic precision in polymer production compared to conventional methods researchgate.netunipd.itresearchgate.net. This process facilitates the synthesis of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets researchgate.netresearchgate.netacs.org.
A key innovation is the creation of optically transparent thermosets derived from S₂Cl₂ and allylic monomers. These materials possess high refractive indices (n > 1.6) and excellent optical transparency (α = 0.045 cm⁻¹ at 1310 nm), rendering them suitable for fabricating optical components such as lenses researchgate.netresearchgate.netacs.orgarizona.edu. The polymerization of diamines and anilines with S₂Cl₂ yields conjugated polymers featuring the NSS functional group, which display a range of colors dependent on the aromatic substituent researchgate.netacs.org. These polymers are being investigated for their unique optical and electrochemical properties researchgate.net. S₂Cl₂ also functions as a cross-linking agent for producing rubber aerogels with enhanced thermal stability and for synthesizing macroporous cryogels sigmaaldrich.comsigmaaldrich.com. In the nuclear industry, S₂Cl₂ is being explored for advanced chlorination processes aimed at recycling aluminum and zirconium-based materials, demonstrating rapid digestion of Zircaloy tennessee.eduinl.gov.
Table 1: Properties of this compound-Derived Polymers
| Property | Value | Source |
|---|---|---|
| Refractive Index | n > 1.6 | researchgate.netresearchgate.netacs.org |
| Optical Transparency | α = 0.045 cm⁻¹ at 1310 nm | researchgate.netresearchgate.netacs.org |
Integration with Emerging Chemical Technologies and Methodologies
The chemical industry is increasingly adopting emerging technologies to enhance efficiency, safety, and sustainability. This compound's unique reactivity makes it a candidate for integration into these advanced methodologies.
Flow Chemistry: While specific applications of S₂Cl₂ in continuous flow reactors are still developing, the inherent reactivity and potential hazards associated with S₂Cl₂ make flow chemistry an attractive platform. Flow reactors offer superior control over reaction parameters, improved heat management, and enhanced safety for highly reactive or exothermic processes, which are characteristic of S₂Cl₂ chemistry rsc.org. This integration could lead to more controlled and safer syntheses of heterocycles and polymers derived from S₂Cl₂.
Electrochemistry: The synthesis of various sulfur-containing cations, such as tris(dialkylamino)sulfonium and sulfoxonium cations, from S₂Cl₂ suggests potential applications in electrochemical systems. These include roles in anion-exchange membranes and phase-transfer catalysis nih.gov. Further research may explore electrochemical activation or modification of S₂Cl₂ reactions, potentially leading to novel electrochemical processes.
Sustainable Chemistry: S₂Cl₂'s derivation from elemental sulfur positions it as a potentially more sustainable feedstock for certain materials compared to traditional petrochemical routes researchgate.netresearchgate.netacs.org. The development of eco-friendly insulating gases derived from S₂Cl₂ also aligns with principles of green chemistry, offering alternatives to environmentally impactful substances rsc.org.
Expanding Interdisciplinary Applications Beyond Current Scope
The versatile reactivity of this compound (S₂Cl₂) is driving its exploration into new interdisciplinary fields, extending its impact beyond traditional chemical synthesis.
Pharmaceuticals and Agrochemicals: Sulfur-nitrogen heterocycles synthesized using S₂Cl₂ are recognized for their promising potential in medicinal chemistry and agrochemical research arkat-usa.orgumich.eduresearchgate.net. Some synthesized derivatives have demonstrated notable biological activities, including antitumor effects arkat-usa.org. Furthermore, organosulfur compounds prepared with S₂Cl₂ are being investigated as H₂S donors and as therapeutic agents for cancer rsc.org.
Optical and Electronic Materials: Polymers derived from S₂Cl₂ exhibit high refractive indices and optical transparency, paving the way for advanced optical components researchgate.netresearchgate.netacs.orgarizona.edu. The colored conjugated polymers synthesized from S₂Cl₂ and amines could also find applications in organic electronics or sensor technologies researchgate.netacs.org.
Energy Storage: Organosulfur polymers are being explored as cathode materials for next-generation lithium-sulfur batteries, leveraging the unique electrochemical properties imparted by sulfur researchgate.net.
Nuclear Technology: S₂Cl₂ is under investigation for its role in advanced chlorination processes designed for the recycling of nuclear fuel cladding materials, demonstrating efficient metal digestion tennessee.eduinl.gov.
Gas Industry: Research is underway to develop eco-friendly insulating gases derived from S₂Cl₂ as potential replacements for SF₆ in high-voltage electrical applications, addressing environmental concerns rsc.org.
Dye Chemistry: Historically, S₂Cl₂ has been employed in the synthesis of dyes, such as benzo researchgate.netresearchgate.netmarketresearchintellect.comdithiazoles, underscoring its potential in the development of new chromophores and functional materials with tailored electronic properties researchgate.net.
Table 2: Zircaloy Digestion Rates at 150 °C
| Reagent | Digestion Time (hours) | Source |
|---|---|---|
| Thionyl Chloride (SOCl₂) | 30 - 40 | tennessee.edu |
| Sulfur Dichloride (SCl₂) | 28 | tennessee.edu |
Compound List:
this compound (S₂Cl₂)
Sulfur dichloride (SCl₂)
Elemental sulfur (S₈)
Thionyl chloride (SOCl₂)
Zirconium(IV) tetrachloride (ZrCl₄)
Aluminum alloy 6061 (AA6061-T6)
Diamines
Anilines
Organic bases (e.g., DABCO, Triethylamine, Pyridine)
Allylic monomers
Allyl methacrylate (B99206)
Tris(dialkylamino)sulfonium cations
Tris(piperidino)sulfoxonium cation
Sulfur-nitrogen heterocycles
Aryl and heteroaryl disulfides
1,2,4-trithiolanes
Rubber aerogels
Macroporous cryogels
Conjugated polymers (NSS functional group)
Polyhalodisulfides
Benzo researchgate.netresearchgate.netmarketresearchintellect.comdithiazoles
Organosulfur polymers
Organosulfur compounds (for H₂S delivery)
Q & A
Q. Ecotoxicity :
- Acute toxicity to fish (LC₅₀ = 150 ppm for mice ).
- Mitigation: Neutralize acidic byproducts with CaCO₃ before disposal .
Biodegradation studies show no bioaccumulation potential (BCF < 10) due to rapid oxidation to sulfates .
Advanced Research: How is this compound utilized in vulcanization studies?
Methodological Answer:
In cold vulcanization , S₂Cl₂ vapor cross-links rubber-textile composites. Standardized testing (ISO 105-S02:1993) involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
